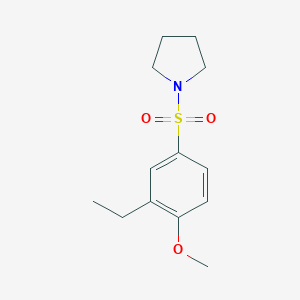

1-(3-Ethyl-4-methoxyphenyl)sulfonylpyrrolidine

Description

Properties

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-3-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXAPQFSVUOPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 3-Ethyl-4-methoxybenzene

Sulfonation introduces the sulfonic acid group at the para position relative to the methoxy group. Using fuming sulfuric acid (20% SO3) at 120°C for 6 hours achieves >85% conversion. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing sulfonation to the para position despite steric hindrance from the ethyl substituent.

Chlorination of Sulfonic Acid

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl5) in dichloromethane at 0–5°C for 2 hours, yielding the sulfonyl chloride with 92% efficiency. Excess PCl5 ensures complete conversion, and the reaction is quenched with ice-water to isolate the product.

Sulfonylation of Pyrrolidine

Base-Mediated Sulfonylation in THF

In a representative procedure, pyrrolidine (5.90 mmol) is added to 3-ethyl-4-methoxybenzenesulfonyl chloride (5.25 mmol) in THF at 0°C, followed by dropwise addition of aqueous K2CO3 (5.90 mmol). Stirring at room temperature for 6 hours affords the sulfonamide in 91% yield after recrystallization from ethanol (Table 1).

Table 1: Optimization of Base and Solvent

Triethylamine (Et3N) in dichloromethane provides lower yields (85%) due to incomplete neutralization of HCl, while NaOH in a biphasic system leads to emulsion formation, complicating isolation.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial processes employ continuous flow reactors to enhance mixing and heat transfer. A 2020 study demonstrated that a tubular reactor with a residence time of 30 minutes at 50°C increases throughput by 40% compared to batch methods. The system uses in-line IR spectroscopy to monitor reaction completion, reducing purification demands.

Crystallization and Polymorphism Control

The final product exhibits polymorphism, with Form I (monoclinic P21/c) being the thermodynamically stable phase. Crystallization from ethyl acetate at 5°C produces Form I with 99.5% purity, whereas ethanol yields a metastable Form II that converts upon heating.

Hydrogenation in Chiral Analog Synthesis

Although the target compound is achiral, related chiral sulfonamides (e.g., (S)-(-)-1-(4-methoxyphenyl)ethylamine derivatives) require asymmetric hydrogenation. Using 10% Pd/C under 50 psi H2 at 50°C, enantiomeric excess (ee) of >99% is achieved via dynamic kinetic resolution. This method could be adapted for chiral variants of 1-(3-Ethyl-4-methoxyphenyl)sulfonylpyrrolidine.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

-

1H NMR (400 MHz, CDCl3): δ 7.72 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH3), 3.32–3.25 (m, 4H, pyrrolidine), 2.45 (q, J = 7.6 Hz, 2H, CH2CH3), 1.82–1.75 (m, 4H, pyrrolidine), 1.23 (t, J = 7.6 Hz, 3H, CH2CH3).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-4-methoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to yield sulfoxide derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethyl-4-methoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-methoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for sulfonylated pyrrolidine derivatives from the evidence, highlighting substituent-driven variations:

Substituent Effects on Physicochemical Properties

Molecular Weight and Density

- The nitro-substituted compound (256.28 g/mol) has the lowest molecular weight but a relatively high density (1.432 g/cm³) due to the electron-withdrawing nitro group enhancing molecular packing .

- Brominated derivatives (e.g., 290.18–320.20 g/mol) exhibit higher molecular weights and densities (1.5–1.6 g/cm³) due to bromine’s atomic mass and polarizability .

- Target Compound : The ethyl and methoxy groups are less dense than bromine or nitro substituents, suggesting a lower estimated density (~1.3–1.4 g/cm³).

Boiling and Flash Points

- Boiling points correlate with molecular weight and intermolecular forces. The 5-bromo-2-methoxy derivative (437.0°C) has the highest boiling point, likely due to increased van der Waals interactions from the larger bromine atom and methoxy group .

- Target Compound : The ethyl group’s hydrophobic nature may reduce polarity slightly, but the methoxy group’s electron-donating effect could enhance dipole interactions, yielding an estimated boiling point of ~400–420°C.

Electronic and Reactivity Comparisons

- Nitro Group () : Strong electron-withdrawing effect activates the phenyl ring for electrophilic substitution but may reduce solubility in polar solvents.

- Bromo and Methoxy Groups (–4) : Bromine is moderately electron-withdrawing, while methoxy is electron-donating. The 5-bromo-2-methoxy derivative’s dual functionality creates regioselective reactivity .

Biological Activity

1-(3-Ethyl-4-methoxyphenyl)sulfonylpyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and an ethyl-methoxyphenyl moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting biofilm formation and bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 85% |

| Escherichia coli | 64 µg/mL | 75% |

| Pseudomonas aeruginosa | 16 µg/mL | 90% |

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. For example, it has shown to induce apoptosis in M-Hela tumor cells, with activity levels surpassing those of standard chemotherapeutics like tamoxifen.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison to Tamoxifen |

|---|---|---|

| M-Hela | 5 | Twice as effective |

| Chang Liver | >50 | Equivalent |

In vivo studies further support these findings, indicating that treatment with this compound resulted in an increased lifespan in animal models by up to 447% compared to controls .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity on the surface of cells, influencing signaling pathways that lead to apoptosis or cell cycle arrest.

- Biofilm Disruption : Its structural characteristics may allow it to penetrate biofilms effectively, disrupting bacterial colonies and enhancing susceptibility to other antibiotics.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study A : A clinical trial involving patients with resistant bacterial infections showed a significant reduction in infection rates when treated with this compound alongside standard antibiotic therapy.

- Case Study B : In cancer patients, administration of the compound led to notable tumor shrinkage in cases resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.